

Predictive Toxicology Profile of 3-[(3,4-Dichlorophenoxy)methyl]azetidine

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Compound of Interest

Compound Name: 3-[(3,4-Dichlorophenoxy)methyl]azetidine

Cat. No.: B1402368

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Disclaimer: No direct toxicological studies have been identified for **3-[(3,4-Dichlorophenoxy)methyl]azetidine**. The following profile is a predictive assessment based on data from structurally related compounds, primarily 2,4-Dichlorophenoxyacetic acid (2,4-D) for the dichlorophenoxy moiety and various azetidine derivatives for the azetidine ring. This guide is intended for researchers, scientists, and drug development professionals and should be used for informational purposes only.

Executive Summary

This technical guide provides a predictive toxicology profile for **3-[(3,4-Dichlorophenoxy)methyl]azetidine**. Due to the absence of specific toxicological data for this compound, this report leverages a structure-activity relationship (SAR) approach. The assessment is based on the known toxicological profiles of its core components: the 3,4-dichlorophenoxy group, represented by the widely studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), and the azetidine ring, for which toxicological data is more limited and primarily derived from specific derivatives like azetidine-2-carboxylic acid. The primary anticipated toxicities are related to the dichlorophenoxy moiety and may include neurotoxicity, and renal and hepatic effects. The azetidine ring, a strained four-membered heterocycle, may contribute to the overall reactivity and toxic potential of the molecule.

Chemical and Physical Properties (Predicted)

A comprehensive understanding of the physicochemical properties is crucial for toxicological assessment. While experimental data for **3-[(3,4-Dichlorophenoxy)methyl]azetidine** is unavailable, its properties can be predicted based on its structural components.

Property	Predicted Value/Information
Molecular Formula	C10H11Cl2NO
Molecular Weight	232.11 g/mol
Appearance	Likely a solid at room temperature
Solubility	Expected to have low aqueous solubility, but may be soluble in organic solvents.
pKa	The azetidine nitrogen is basic and would be protonated at physiological pH.

Predictive Toxicology

The toxicological profile of **3-[(3,4-Dichlorophenoxy)methyl]azetidine** is inferred from data on its structural analogs.

Acute Toxicity

Acute toxicity is predicted based on the known effects of 2,4-D. Ingestion is expected to be the most toxic route of exposure.^[1]

Table 1: Acute Oral LD50 Values for 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Species	LD50 (mg/kg)	Reference
Rat	375 - 666	^[2]
Mouse	375	^[2]
Rabbit	800	^[2]
Guinea Pig	1000	^[2]
Dog	100	^[2]

LD50 is the dose that is lethal to 50% of the tested population.[3]

Sub-chronic and Chronic Toxicity

Based on studies of 2,4-D, the kidneys and liver are potential target organs for toxicity following repeated exposure.

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for 2,4-D

Species	Duration	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Effects Observed at LOAEL	Reference
Rat	Intermediate	16.6	45.3	Slight degeneration of convoluted tubules in the kidney.	[4]
Rat	Intermediate	50	75	Slight degeneration of convoluted tubules in the kidney.	[4]

Genotoxicity and Carcinogenicity

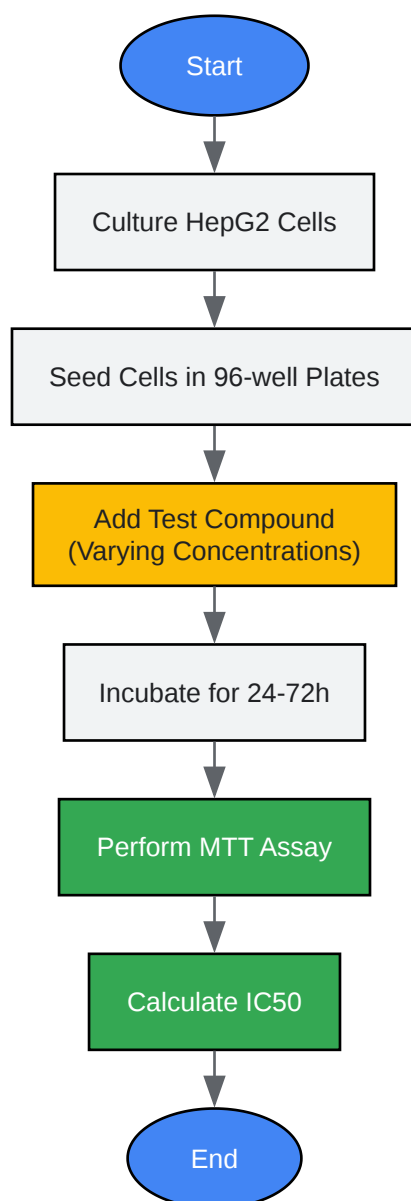
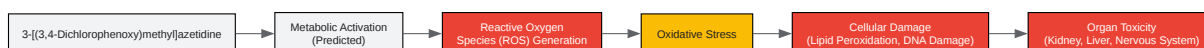
The genotoxic and carcinogenic potential of **3-[(3,4-Dichlorophenoxy)methyl]azetidine** is uncertain. 2,4-D itself is not generally considered a direct mutagen, but there is ongoing discussion about its potential for inducing DNA damage through mechanisms like oxidative stress.[5]

Neurotoxicity

Neurotoxic effects are a concern based on data from 2,4-D exposure, which can cause symptoms such as impaired coordination and muscle weakness.[6]

Predicted Mechanism of Toxicity

The primary mechanism of toxicity for **3-[(3,4-Dichlorophenoxy)methyl]azetidine** is likely driven by the dichlorophenoxy moiety and is predicted to involve the induction of oxidative stress, similar to that observed with 2,4-D.[5][7] This can lead to cellular damage, including lipid peroxidation and DNA damage, ultimately contributing to organ toxicity. The azetidine ring's strain may also contribute to reactivity with biological macromolecules.



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- To cite this document: BenchChem. [Predictive Toxicology Profile of 3-[(3,4-Dichlorophenoxy)methyl]azetidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1402368#toxicology-profile-of-3-3-4-dichlorophenoxy-methyl-azetidine]

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